(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

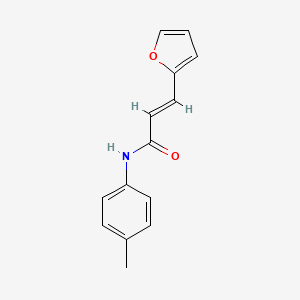

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclobutane derivative and is also known by the name CPCCOEt.

Applications De Recherche Scientifique

Oxidative Ring Expansion and Synthesis of 1,2-Dioxanes

Research demonstrates that cyclobutanols, including structures similar to (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol, can undergo oxidative ring expansion to produce functionalized 1,2-dioxanes. This process, catalyzed by Co(acac)2 and triplet oxygen, leads to the regioselective cleavage and insertion of molecular oxygen, forming dioxanes with a 3,6-cis-configuration, indicating potential in synthetic organic chemistry for generating complex molecules from simpler cyclobutanols (López et al., 2020).

Stereodivergent Syntheses of β-Dipeptides

The compound's framework has been utilized in the stereodivergent syntheses of bis(cyclobutane) β-dipeptides. This method involves synthesizing methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from cyclobutane-1-carboxylic acid derivatives, leading to the creation of β-amino acid oligomers. These oligomers, containing cyclobutane units, represent a novel class of β-dipeptides with potential applications in peptide science and pharmaceutical development (Izquierdo et al., 2002).

Antiviral Activity of Cyclobutyl Nucleoside Analogues

Cyclobutyl nucleoside analogues, which share structural similarities with (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol, have been synthesized and evaluated for their antiviral activities. These compounds have shown significant efficacy against a range of herpesviruses, demonstrating the potential of cyclobutane-containing compounds in antiviral drug development. The synthesis involves coupling with diethoxy-1,2-cyclobutanedicarboxylic acid and further conversion to yield compounds with potent antiviral properties (Bisacchi et al., 1991).

Bioactive Oxetane-Containing Metabolites

Oxetane-containing compounds (OCCs), related to cyclobutanes, have been found to exhibit a broad spectrum of biological activities, including antineoplastic, antiviral, and antifungal effects. The study highlights the importance of high-energy, oxygen-containing non-aromatic heterocycles like cyclobutanes in the development of new pharmacophores with diverse biological activities. This suggests potential research avenues in exploring the biological activities of cyclobutane derivatives (Vil’ et al., 2019).

Tandem Catalysis for Asymmetric Coupling

A novel application in synthetic chemistry involves the cobalt-catalyzed tandem catalysis for coupling ethylene with enynes, using cyclobutane intermediates. This process enables the formation of complex chiral molecules from simple precursors, highlighting the cyclobutane structure's versatility in facilitating highly selective carbon-carbon bond formations. This methodology could revolutionize the synthesis of structurally complex cyclobutanes found in many biologically important natural products and pharmaceuticals (Pagar & RajanBabu, 2018).

Propriétés

IUPAC Name |

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9-5-6-10(9)12-7-8-3-1-2-4-8/h8-11H,1-7H2/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYJCAGRVVWJM-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CO[C@@H]2CC[C@H]2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2359467.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)